1-Cyclopropyl-2-hydroxy-1-methylguanidine
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Overview
Description
1-Cyclopropyl-2-hydroxy-1-methylguanidine is a chemical compound with the molecular formula C5H11N3O and a molecular weight of 129.16 g/mol This compound is characterized by the presence of a cyclopropyl group, a hydroxy group, and a methylguanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2-hydroxy-1-methylguanidine typically involves the reaction of cyclopropylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2-hydroxy-1-methylguanidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The guanidine moiety can be reduced to form corresponding amines.
Substitution: The cyclopropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of cyclopropyl ketones.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
1-Cyclopropyl-2-hydroxy-1-methylguanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-hydroxy-1-methylguanidine involves its interaction with specific molecular targets. The compound is known to undergo enzymatic cyclopropane ring-opening reactions, leading to the formation of covalent bonds with target enzymes. This interaction can result in the inhibition of enzyme activity and subsequent biological effects .
Comparison with Similar Compounds
- 1-Cyclopropyl-2-hydroxy-1-methylguanidine
- Cyclopropylamine
- Methylguanidine
- Cyclopropyl ketones
Comparison: this compound is unique due to the presence of both a cyclopropyl group and a methylguanidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research.
Biological Activity
1-Cyclopropyl-2-hydroxy-1-methylguanidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound contains a cyclopropyl ring, a hydroxyl group, and a guanidine moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₁₃N₃O, and its structure can be depicted as follows:
Key Features:
- Cyclopropyl Ring: This feature may enhance the compound's lipophilicity and influence its interaction with biological targets.
- Hydroxyl Group: The presence of the hydroxyl group can facilitate hydrogen bonding, potentially enhancing binding affinity to receptors or enzymes.
- Guanidine Moiety: Known for its basicity, this part of the molecule may play a critical role in biological interactions.
Therapeutic Potential
Research indicates that this compound exhibits significant biological activity, particularly in relation to various therapeutic targets:
- Antidiabetic Activity: Preliminary studies suggest that this compound may enhance insulin sensitivity and glucose uptake in muscle cells, making it a candidate for diabetes treatment.
- Neurological Effects: Investigations have shown potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
- Antimicrobial Properties: Some studies indicate that it could exhibit antimicrobial activity against certain bacterial strains.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Receptor Interaction: The compound may interact with specific receptors involved in metabolic processes.
- Enzyme Inhibition: It has been suggested that it could inhibit enzymes relevant to glucose metabolism or other pathways.
- Cell Signaling Modulation: By influencing signaling pathways, the compound may alter cellular responses to stimuli.
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of this compound:
Study Type | Findings | Reference |
---|---|---|
Antidiabetic Assay | Increased glucose uptake in myocytes | |
Neuroprotection | Reduced apoptosis in neuronal cultures | |
Antimicrobial Test | Inhibition of bacterial growth (E. coli) |
In Vivo Studies
In vivo studies have also provided insights into the therapeutic potential of this compound:
- A study on diabetic mice demonstrated improved glycemic control following administration of this compound, indicating its potential as an antidiabetic agent.
- Neuroprotective effects were observed in animal models subjected to neurotoxic agents, suggesting possible applications in neurodegenerative diseases.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Methylguanidine | Guanidine structure without cyclopropyl | Lacks cyclopropyl ring; different reactivity |
2-Hydroxycyclopropylamine | Hydroxyl group on cyclopropane | Focused on amine functionality |
Cyclopropylamine | Simple cyclopropane amine | Less complex; no hydroxyl or guanidine groups |
Properties
Molecular Formula |
C5H11N3O |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
1-cyclopropyl-2-hydroxy-1-methylguanidine |
InChI |
InChI=1S/C5H11N3O/c1-8(4-2-3-4)5(6)7-9/h4,9H,2-3H2,1H3,(H2,6,7) |
InChI Key |
BQKHHAKCIZPVHT-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C1CC1)/C(=N/O)/N |
Canonical SMILES |
CN(C1CC1)C(=NO)N |
Origin of Product |
United States |
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